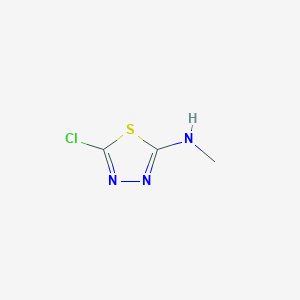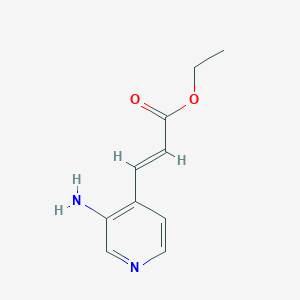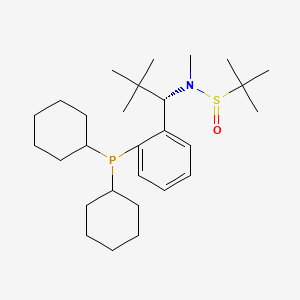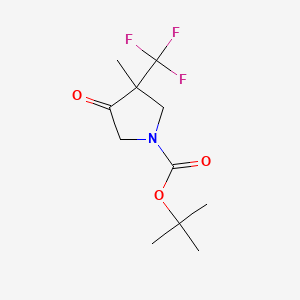
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C3H4ClN3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in carbon tetrachloride (CCl4) at 25°C. The reaction mixture is stirred at 85°C for 2 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate (K2CO3) in ethanol-water mixtures.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often resulting in modified thiadiazole structures.
Applications De Recherche Scientifique
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: Used as an intermediate in the synthesis of agrochemicals.
Materials Science: Investigated for its role in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-amine
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Comparison
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chlorine and methyl groups .
Propriétés
Formule moléculaire |
C3H4ClN3S |
|---|---|
Poids moléculaire |
149.60 g/mol |
Nom IUPAC |
5-chloro-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H4ClN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7) |
Clé InChI |
ZQXGCLMVZKDDLP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)





![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)
